2,7-Dimethylimidazo[1,2-a]pyridin-8-ol
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Overview
Description
2,7-Dimethylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and may include continuous flow processes, advanced catalytic systems, and automated reaction setups to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole or pyridine rings, leading to partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted imidazo[1,2-a]pyridines with various functional groups. These products can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
2,7-Dimethylimidazo[1,2-a]pyridin-8-ol has found applications in several scientific research areas:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has shown promise as a lead compound for the development of new drugs targeting infectious diseases, cancer, and neurological disorders.
Industry: The compound’s unique chemical properties make it suitable for use in material science, including the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridin-8-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Lacks the methyl and hydroxyl groups, resulting in different chemical properties and applications.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to variations in reactivity and biological activity.
Substituted Imidazo[1,2-a]pyridines:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-11-5-7(2)10-9(11)8(6)12/h3-5,12H,1-2H3 |
InChI Key |
NJUDSROULHHHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CN2C=C1)C)O |
Origin of Product |
United States |
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